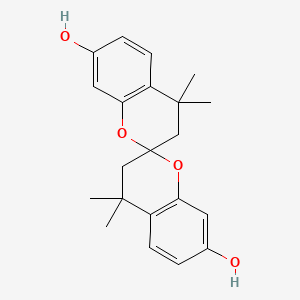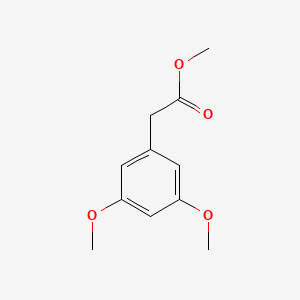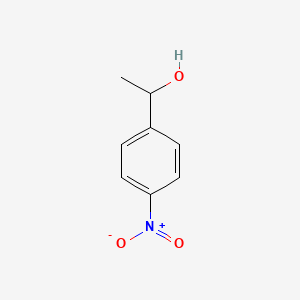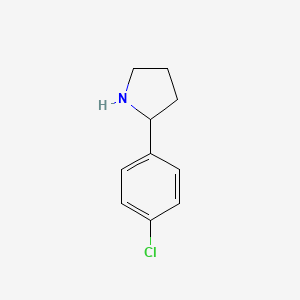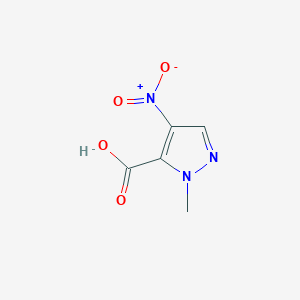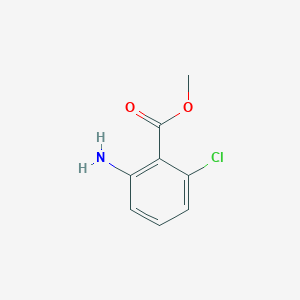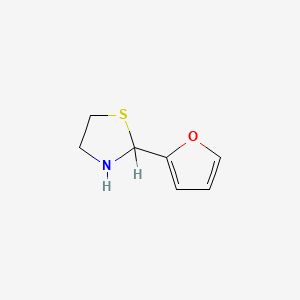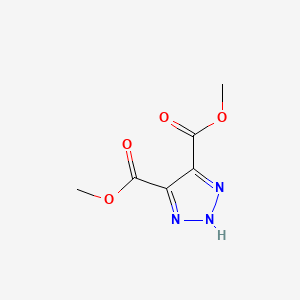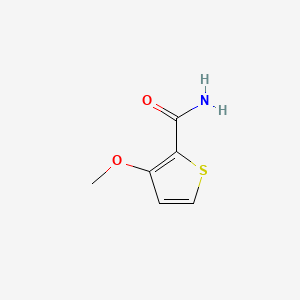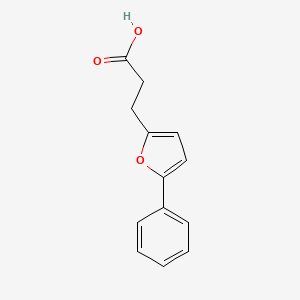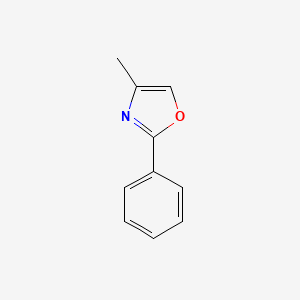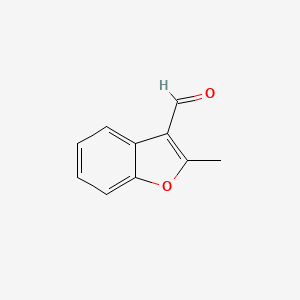![molecular formula C8H12N4O4 B1297151 4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid CAS No. 370585-14-1](/img/structure/B1297151.png)
4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The IUPAC name of the compound is { [ (2,5-dioxohexahydroimidazo [4,5-d]imidazol-1 (2H)-yl)acetyl]amino}acetic acid . The InChI code is 1S/C8H11N5O5/c14-3 (9-1-4 (15)16)2-13-6-5 (11-8 (13)18)10-7 (17)12-6/h5-6H,1-2H2, (H,9,14) (H,11,18) (H,15,16) (H2,10,12,17) .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .科学研究应用
Analytical Methods for Antioxidant Activity
The study of antioxidants is significant across various fields, and understanding the analytical methods used to determine antioxidant activity is crucial. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) test, and Total Oxyradical Scavenging Capacity (TOSC) test, among others, are based on hydrogen atom transfer. Electron transfer-based tests include the Cupric Reducing Antioxidant Power (CUPRAC) test and the Ferric Reducing Antioxidant Power (FRAP) test. These methods are essential in analyzing the antioxidant capacity of complex samples and are monitored through spectrophotometry, which relies on characteristic color changes or discoloration of solutions. Electrochemical biosensors can complement these chemical methods, providing a broader understanding of antioxidant mechanisms and kinetics (Munteanu & Apetrei, 2021).
Synthesis and Transformation of 4-Phosphorylated Derivatives
The synthesis of 4-phosphorylated imidazole derivatives and their chemical and biological properties have been extensively studied. Methods involve using metallic derivatives of imidazole with phosphorus halides or electronically enriched imidazoles with phosphorus halides in the presence of triethylamine. These compounds exhibit various biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative properties. This highlights the pharmaceutical potential of 4-phosphorylated imidazole derivatives in developing new therapeutic agents (Abdurakhmanova et al., 2018).
Imidazo[1,2-a]pyrimidines and Related Compounds
Imidazo[1,2-a]pyrimidines and related compounds have been synthesized extensively between 2000 and 2021, with applications ranging from biological activities to secondary uses like corrosion inhibition. This extensive review covers the synthesis, application, and utility of these compounds, highlighting their importance in the scientific community (Kobak & Akkurt, 2022).
安全和危害
未来方向
属性
IUPAC Name |
4-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c13-4(14)2-1-3-12-6-5(10-8(12)16)9-7(15)11-6/h5-6H,1-3H2,(H,10,16)(H,13,14)(H2,9,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVUDFVAYXDLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN1C2C(NC(=O)N2)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349446 |
Source


|
| Record name | 4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid | |
CAS RN |
370585-14-1 |
Source


|
| Record name | 4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

